molecular formula C9H19NO B109493 2,2,6,6-Tetramethylpiperidin-1-ol CAS No. 7031-93-8

2,2,6,6-Tetramethylpiperidin-1-ol

Cat. No.: B109493
CAS No.: 7031-93-8
M. Wt: 157.25 g/mol
InChI Key: VUZNLSBZRVZGIK-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidin-1-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring. This compound is known for its stability and is commonly used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

2,2,6,6-Tetramethylpiperidin-1-ol (also known as TEMPO) is an organic compound of the amine class . It is used in chemistry as a hindered base . Its primary targets are primary alcohols, which it oxidizes to aldehydes .

Mode of Action

TEMPO interacts with its targets (primary alcohols) through a process of oxidation. It acts as a catalytic oxidant in the oxidation of primary alcohols to aldehydes . This interaction results in the conversion of primary alcohols into aldehydes .

Biochemical Pathways

The biochemical pathway affected by TEMPO involves the oxidation of primary alcohols to aldehydes . This process is part of larger metabolic pathways involving the breakdown and synthesis of various organic compounds. The downstream effects of this process can include the creation of new compounds, such as aldehydes, which can then participate in further biochemical reactions.

Result of Action

The primary result of TEMPO’s action is the oxidation of primary alcohols to aldehydes . This can have various molecular and cellular effects, depending on the specific alcohol being oxidized and the context in which this reaction occurs. For example, in the context of organic synthesis, this can lead to the production of desired compounds .

Action Environment

The action, efficacy, and stability of TEMPO can be influenced by various environmental factors. For instance, the presence of other compounds can affect the efficiency of the oxidation process . Additionally, factors such as temperature and pH can impact the stability of TEMPO and its ability to act as an oxidant .

Biochemical Analysis

Biochemical Properties

2,2,6,6-Tetramethylpiperidin-1-ol is known to interact with various enzymes and proteins. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that a treatment with the nitroxide radical, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), prevented the ferroptotic cell death in an airborne manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression. It is used as an oxidizing agent in organic synthesis . Copper/TEMPO has been utilized in the catalytic oxidation of primary alcohols to aldehydes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and long-term effects on cellular function. It has been shown that TEMPO vaporized without decomposing and then dissolved again into a nearby water solution .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

Preparation Methods

2,2,6,6-Tetramethylpiperidin-1-ol can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at temperatures ranging from 50 to 70°C . Industrial production methods often involve similar oxidation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidin-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions include TEMPO and various substituted piperidines.

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-1-ol is unique due to its stability and the presence of four methyl groups that provide steric hindrance, reducing its reactivity compared to other piperidine derivatives. Similar compounds include:

These compounds share similar structural features but differ in their reactivity and specific applications.

Properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZNLSBZRVZGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338578
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-93-8
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethylpiperidin-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) in hydrogen atom transfer (HAT) reactions involving metal complexes?

A1: this compound (TEMPO-H) acts as a model substrate to study the HAT reactivity of various metal complexes. Specifically, research has focused on its reaction with metal-superoxo and metal-oxo species. For instance, a cobalt(III)-superoxo complex, CoIII(O2·-)(Me3TACN)((OSi2Ph)2O), reacts with TEMPO-H via HAT, abstracting a hydrogen atom from the O-H bond []. This reactivity helps determine the thermodynamic driving force of these reactions by providing insights into the bond dissociation free energy (BDFE) of the O-H bond being formed in the product. Studies like this are valuable for understanding the reactivity of metal-oxygen intermediates in biological systems and catalysis.

Q2: How does the presence of this compound influence photocatalytic glycosylation reactions?

A2: this compound can be used to generate O-glycosyl derivatives that serve as stable and readily accessible glycosyl donors in photocatalytic glycosylation reactions []. These reactions, employing an iridium-based photocatalyst and blue LEDs, proceed at room temperature without needing additives besides molecular sieves. Interestingly, while the stereoselectivities are currently modest, they show dependence on the donor's anomeric configuration, suggesting a significant concerted character to the reaction mechanism.

Q3: How does the steric bulk of 2,6-di-tert-butyl-4-nitrophenol, a derivative of this compound, influence its coordination to metal centers?

A3: The bulky 2,6-di-tert-butyl substituents in 2,6-di-tert-butyl-4-nitrophenol significantly influence its coordination to metal complexes like [TptBuCuII]+ (TptBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate). Unlike 4-nitrophenol, which coordinates through the phenolate oxygen, the steric bulk forces coordination to occur via the nitro group in an unusual nitronato-quinone resonance form []. This atypical binding mode demonstrates how steric effects can dictate ligand coordination and potentially lead to unique reactivity patterns in metal complexes.

Q4: Can you elaborate on the use of this compound in studying the reactivity of oxo-peroxo-vanadium(V) complexes?

A4: Researchers have utilized this compound (TEMPO-H) as a hydrogen atom donor to study the reactivity of oxo-peroxo-vanadium(V) complexes []. Specifically, TEMPO-H was used to probe the reducing ability of the peroxo complex [V(V)O(O(2))((t)Bu(2)bpy)(2)]BF(4) (V(V)O(O(2))). It was found that V(V)O(O(2)) is slowly reduced to V(IV)O(OH) by TEMPO-H. These studies help to elucidate the reactivity differences between dioxo and peroxo vanadium complexes and their potential roles in oxidation reactions.

Q5: What is the significance of understanding the reactivity differences between oxygen and sulfur ligation in cobalt complexes using this compound?

A5: Comparing the reactivity of oxygen-ligated and sulfur-ligated cobalt complexes is crucial for understanding the function of metalloenzymes. Using this compound (TEMPO-H) as a probe, researchers investigated the hydrogen atom abstraction abilities of a cobalt(III)-superoxo complex with oxygen ligation and compared it to its sulfur-ligated analogue []. Interestingly, despite structural and electronic differences, both complexes showed similar reactivity towards TEMPO-H. This finding suggests that the difference in ligand electronegativity between oxygen and sulfur might not significantly impact the HAT reactivity in these specific cobalt complexes, offering valuable insight into the factors governing enzyme activity.

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